![molecular formula C13H14ClFO3 B1326112 Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate CAS No. 951890-06-5](/img/structure/B1326112.png)
Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate
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Overview
Description
Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate, or 5-Chloro-4-fluoro-phenyl-5-oxo-valerate (CFPOV), is an organic compound with a wide range of applications in the scientific and medical research fields. CFPOV is synthesized from the reaction of ethyl 5-chloro-4-fluorophenylacetate with sodium 5-oxovalerate. This reaction is known as the ‘Knoevenagel Condensation’. CFPOV is a colorless, water-soluble solid, and is used as a pharmaceutical intermediate, as well as a reagent for organic synthesis.
Scientific Research Applications
Synthesis of Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate and Its Derivatives
Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate has been synthesized and utilized in various chemical reactions to produce biologically active compounds. For instance, the compound has been used as an intermediate in the synthesis of pyrazole- and isoxazole-based heterocycles, showing potential antiviral activity, particularly against Herpes simplex type-1 (HSV-1) (Dawood et al., 2011). The versatility of the compound is further demonstrated in the synthesis of carfentrazone-ethyl, a herbicide, where it's used in an improved synthetic method offering advantages like mild conditions and atom economy (Fan et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, leading to changes in cellular processes . The specifics of these interactions and changes would depend on the nature of the target and the biochemical environment.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways, including those involved in inflammation and neuroprotection
Pharmacokinetics
A potential metabolite of a similar compound has been identified in human liver microsome (hlm) incubations . This suggests that the compound may be metabolized in the liver, which could impact its bioavailability.
Result of Action
Similar compounds have been shown to have neuroprotective and anti-inflammatory properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
ethyl 5-(3-chloro-4-fluorophenyl)-5-oxopentanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClFO3/c1-2-18-13(17)5-3-4-12(16)9-6-7-11(15)10(14)8-9/h6-8H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSLRBVKSRYEPAG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401245368 |
Source
|
Record name | Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(3-chloro-4-fluorophenyl)-5-oxovalerate | |
CAS RN |
951890-06-5 |
Source
|
Record name | Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951890-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-chloro-4-fluoro-δ-oxobenzenepentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401245368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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